molecular formula C12H20N4OS B7926281 (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide

Cat. No.: B7926281
M. Wt: 268.38 g/mol
InChI Key: MGFXTWWCTIKIDP-JTQLQIEISA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a methylsulfanyl group using reagents such as methylthiol or dimethyl sulfide.

    Attachment of the butyramide moiety: This involves the reaction of the pyrazine derivative with a suitable butyramide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazine ring or other functional groups.

    Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide is unique due to its specific substitution pattern on the pyrazine ring and the presence of both amino and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-8(2)10(13)12(17)16(3)7-9-11(18-4)15-6-5-14-9/h5-6,8,10H,7,13H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFXTWWCTIKIDP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NC=CN=C1SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=NC=CN=C1SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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